Z-D-Cha-OH

Description

BenchChem offers high-quality Z-D-Cha-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-D-Cha-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-cyclohexyl-2-(phenylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c19-16(20)15(11-13-7-3-1-4-8-13)18-17(21)22-12-14-9-5-2-6-10-14/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNABZONTQXNLDT-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Cha-OH: Physicochemical Properties, Structure, and Application in Peptide-Based Drug Development

This guide provides a comprehensive technical overview of N-α-benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), an unnatural amino acid increasingly utilized in the design and development of novel peptide therapeutics. For researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical properties, structural features, and strategic applications of Z-D-Cha-OH, offering both foundational knowledge and practical insights.

Introduction: The Role of Unnatural Amino Acids in Modern Drug Discovery

The therapeutic landscape is continually evolving, with a growing emphasis on peptides as highly selective and potent drug candidates. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility. The incorporation of unnatural amino acids (UAAs) has emerged as a powerful strategy to overcome these limitations.[1] UAAs, with their diverse side chains and stereochemistries, offer a means to fine-tune the physicochemical and pharmacological properties of peptides, enhancing their stability, target affinity, and cell permeability.[2] Z-D-Cha-OH is a prime example of a UAA that imparts significant advantages in peptide drug design.

Part 1: Core Chemical and Structural Characteristics of Z-D-Cha-OH

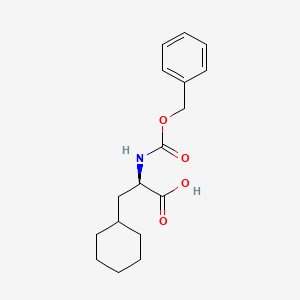

Z-D-Cha-OH, systematically named (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid, is a derivative of the D-enantiomer of cyclohexylalanine. The structure features a cyclohexyl group replacing the phenyl group of phenylalanine, and a benzyloxycarbonyl (Z) group protecting the α-amino functionality.

Chemical Structure:

Figure 1: Chemical structure of Z-D-Cha-OH.

Physicochemical Properties:

A thorough understanding of the physicochemical properties of Z-D-Cha-OH is crucial for its effective handling and application in synthesis.

| Property | Value | Source |

| IUPAC Name | (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid | [3] |

| Synonyms | Z-D-Cyclohexylalanine, N-Cbz-D-cyclohexylalanine | [4][5] |

| CAS Number | 154802-74-1 | [5] |

| Molecular Formula | C₁₇H₂₃NO₄ | [4] |

| Molecular Weight | 305.37 g/mol | [4] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | Data for the closely related Z-L-Val-OH is 66-67°C. A precise experimental value for Z-D-Cha-OH is not consistently reported, but is expected to be in a similar range for a crystalline solid. | [6] |

| Solubility | Soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM). Limited solubility in non-polar solvents. | [7][8][9] |

Spectroscopic Data Interpretation:

While a dedicated, high-resolution spectrum for Z-D-Cha-OH is not publicly available, the expected spectral characteristics can be inferred from its structural components.

-

¹H NMR: The spectrum would show characteristic signals for the cyclohexyl protons (a broad multiplet in the 0.8-1.8 ppm range), the benzylic protons of the Z-group (a singlet around 5.1 ppm), and the aromatic protons of the Z-group (a multiplet between 7.2 and 7.4 ppm). The α-proton of the amino acid would appear as a multiplet, and the acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift, which is solvent-dependent.[2]

-

¹³C NMR: The carbonyl carbons of the carboxylic acid and the carbamate would resonate at approximately 170-180 ppm. The carbons of the cyclohexyl and benzyl groups would appear in their characteristic regions.[10]

-

FTIR: The spectrum would exhibit a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching peak for the carbamate group (around 1680-1700 cm⁻¹), and another C=O stretch for the carboxylic acid (around 1710-1760 cm⁻¹).[1][11][12][13]

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be observed at m/z 306.17. Common fragmentation patterns would involve the loss of the benzyloxycarbonyl group or cleavage of the cyclohexyl side chain.[14][15]

Part 2: Synthesis and Reactivity

Synthesis of Z-D-Cha-OH:

The synthesis of Z-D-Cha-OH typically starts from the commercially available D-phenylalanine. A common route involves the hydrogenation of the phenyl ring of D-phenylalanine to a cyclohexyl ring, followed by the protection of the α-amino group with a benzyloxycarbonyl (Z) group.[16]

Figure 2: Synthetic pathway for Z-D-Cha-OH.

Chemical Reactivity and Role in Peptide Synthesis:

The benzyloxycarbonyl (Z) group is a crucial feature of Z-D-Cha-OH, serving as a temporary protecting group for the α-amino functionality during peptide synthesis. This prevents unwanted side reactions and allows for the controlled, stepwise elongation of the peptide chain. The Z-group is stable under the conditions used for peptide coupling but can be readily removed by catalytic hydrogenolysis.

Part 3: Application in Drug Development and Peptide Synthesis

The incorporation of Z-D-Cha-OH into peptide sequences is a strategic decision to enhance the drug-like properties of the resulting therapeutic.

Enhancing Metabolic Stability and Lipophilicity:

The cyclohexyl side chain of Z-D-Cha-OH is a key contributor to its utility. It increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. Furthermore, the aliphatic cyclohexyl ring is less susceptible to enzymatic degradation compared to the aromatic ring of phenylalanine, leading to a longer in-vivo half-life of the peptide.[2]

Case Studies in Drug Development:

-

Opioid Receptor Antagonists: Derivatives of cyclohexylalanine have been incorporated into opioid peptides to develop highly potent and selective delta opioid antagonists. These compounds are valuable pharmacological tools for opioid research and have potential as therapeutic agents.[17]

-

Mitochondrial Dysfunction: A cyclohexylalanine-containing α-helical amphipathic peptide, CMP3013, has been shown to target cardiolipin in the inner mitochondrial membrane and rescue mitochondrial dysfunction in models of kidney injury. The hydrophobicity imparted by the cyclohexylalanine residues is crucial for its interaction with the mitochondrial membrane.[18][19][20][21]

Experimental Protocol: Incorporation of Z-D-Cha-OH in Solid-Phase Peptide Synthesis (SPPS):

The following is a generalized protocol for the manual coupling of Z-D-Cha-OH in Fmoc-based SPPS. Due to the steric hindrance of the cyclohexyl group, optimized coupling conditions are recommended.

Materials:

-

Fmoc-protected amino acid-resin

-

Z-D-Cha-OH

-

Coupling reagents (e.g., HBTU/HATU, DIC/Oxyma)[22]

-

Base (e.g., DIPEA)

-

Solvents: DMF, DCM

-

Piperidine solution (20% in DMF) for Fmoc deprotection

Protocol:

-

Resin Swelling: Swell the Fmoc-protected amino acid-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

-

Amino Acid Activation: In a separate vessel, pre-activate Z-D-Cha-OH (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF for 5-10 minutes. For sterically hindered amino acids like Z-D-Cha-OH, using a more potent activating agent like HATU is often beneficial.[22][23]

-

Coupling: Add the activated Z-D-Cha-OH solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary due to steric hindrance.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), a second coupling step may be required.

-

Washing: After complete coupling, wash the resin extensively with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and by-products.

-

Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.

Figure 3: Workflow for incorporating Z-D-Cha-OH in SPPS.

Conclusion

Z-D-Cha-OH is a valuable and versatile building block in the field of peptide drug discovery. Its unique structural features, particularly the cyclohexyl side chain, provide medicinal chemists with a powerful tool to enhance the metabolic stability and lipophilicity of peptide-based therapeutics. A thorough understanding of its chemical properties, synthesis, and reactivity, as outlined in this guide, is essential for its successful application in the development of next-generation peptide drugs.

References

- Benchchem. (n.d.). Application Note: 1H NMR Spectrum Analysis of N-cyclohexyl-DL-alanine.

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.[7]

- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732.

-

MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[10]

- AAPPTec. (n.d.).

- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.

- PrepChem.com. (n.d.). Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.

- Mesa Labs. (n.d.). SPPS Tips For Success Handout.

- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS)

- Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent.

- ResearchGate. (2014, December 29). Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis?.

- Sigma-Aldrich. (n.d.).

- ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.

- University of California, Los Angeles. (n.d.). IR: carboxylic acids.

- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- PrepChem.com. (n.d.). Synthesis of (a) 2(S)-benzyloxycarbonylamino-3-cyclohexyl-propionic acid ethyl ester.

- Carbolution. (n.d.). Z-D-Cha-OH.

- ResearchGate. (n.d.).

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Münster. (n.d.). Amino acids - Mass Spectrometry.

- Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.

- American Chemical Society. (2025, December 31).

- Wiley Online Library. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.

- ACS Publications. (n.d.). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury | Journal of Medicinal Chemistry.

- ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B)

- PubMed Central. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.

- Bioteinpide. (n.d.).

- PubMed. (2023, December 19). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury.

- ACS Publications. (n.d.). β-Methyl Substitution of Cyclohexylalanine in Dmt-Tic-Cha-Phe Peptides Results in Highly Potent δ Opioid Antagonists | Journal of Medicinal Chemistry.

- The Royal Society of Chemistry. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....

- Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.

- Benchchem. (n.d.). A Comparative Guide to Cyclohexylalanine-Containing Peptides and their Alternatives in Targeting Mitochondrial Dysfunction.

- Allschoolabs. (n.d.). Z-D-Cha-oh - 95%, high purity , CAS No.154802-74-1.

- Oregon State University. (n.d.). 1H NMR Chemical Shift.

- OSTI.GOV. (n.d.). Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.

- Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- PubMed. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods in Molecular Medicine, 23, 437-452.

- ChemicalBook. (n.d.). 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4).

- University of Cambridge. (n.d.). Chemical shifts.

- Google Patents. (2012, September 7). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

- Benchchem. (n.d.). Application Note: Synthesis of 3-(2-Oxocyclohexyl)

- AAPPTec. (n.d.). Z-D-beta-HGlu(OtBu)-OH DCHA.

- PubChem. (n.d.). (2R)-2-amino-3-cyclohexylpropanoic acid.

- Sigma-Aldrich. (n.d.). 3-Cyclohexanepropionic acid 99 701-97-3.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (2R)-2-amino-3-cyclohexylpropanoic acid | C9H17NO2 | CID 736026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Z-D-Cha-OH [carbolution.de]

- 5. Buy Online - Z-D-Cha-oh - 95%, high purity , CAS No.154802-74-1 - We Deliver Worldwide [allschoolabs.com]

- 6. 2-{[(Benzyloxy)carbonyl]amino}-3-methylbutanoic acid(1149-26-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. biotage.com [biotage.com]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Amino acids [medizin.uni-muenster.de]

- 15. Mass Change of Peptides After Fragmentation in Mass Spectrometry [en.biotech-pack.com]

- 16. prepchem.com [prepchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of N-Cbz-D-cyclohexylalanine

This guide provides a comprehensive, in-depth technical overview for the synthesis, purification, and characterization of N-Cbz-D-cyclohexylalanine, a crucial building block for researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the procedural choices, ensuring a thorough understanding of the synthesis.

Introduction: The Significance of N-Cbz-D-cyclohexylalanine

N-Cbz-D-cyclohexylalanine, a non-proteinogenic amino acid derivative, is of significant interest in medicinal chemistry and peptide science. The incorporation of the D-cyclohexylalanine moiety can impart unique conformational constraints and increase the lipophilicity of peptides, potentially enhancing their metabolic stability and biological activity. The benzyloxycarbonyl (Cbz or Z) protecting group is a cornerstone of peptide synthesis, offering robust protection of the amine functionality under a variety of reaction conditions while allowing for clean removal via catalytic hydrogenolysis.

This guide will detail a reliable and adaptable two-step synthetic pathway: the synthesis of the D-cyclohexylalanine precursor followed by its N-protection under Schotten-Baumann conditions.

Synthetic Strategy Overview

The synthesis of N-Cbz-D-cyclohexylalanine is approached in two primary stages. The first stage involves the preparation of the D-cyclohexylalanine starting material, which can be achieved through the catalytic hydrogenation of D-phenylalanine. The second stage is the protection of the amino group of D-cyclohexylalanine using benzyl chloroformate (Cbz-Cl) in a Schotten-Baumann reaction.

Caption: Overall workflow for the synthesis of N-Cbz-D-cyclohexylalanine.

Physicochemical Data of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is essential for successful synthesis and purification.

| Property | D-Cyclohexylalanine | N-Cbz-D-cyclohexylalanine (Predicted) |

| IUPAC Name | (2R)-2-amino-3-cyclohexylpropanoic acid | (2R)-2-(benzyloxycarbonylamino)-3-cyclohexylpropanoic acid |

| Synonyms | H-D-Cha-OH | Z-D-Cha-OH |

| CAS Number | 58717-02-5 | Not available |

| Molecular Formula | C₉H₁₇NO₂ | C₁₇H₂₃NO₄ |

| Molecular Weight | 171.24 g/mol | 305.37 g/mol |

| Appearance | White to off-white crystalline powder | White to off-white solid |

| Melting Point | ~260 °C (decomposes) | Not available |

| Solubility | Soluble in water and acidic solutions | Soluble in many organic solvents (e.g., ethyl acetate, methanol, THF) |

Detailed Experimental Protocols

Step 1: Synthesis of D-Cyclohexylalanine via Catalytic Hydrogenation of D-Phenylalanine

This procedure is adapted from established methods for the hydrogenation of phenylalanine to cyclohexylalanine.[1] The choice of catalyst and reaction conditions is critical for the complete saturation of the aromatic ring without affecting the chiral center.

Reaction Scheme:

Materials:

-

D-Phenylalanine

-

Rhodium on carbon (5% Rh/C) or Palladium on carbon (10% Pd/C)

-

Glacial acetic acid or dilute hydrochloric acid

-

Methanol or Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Filtration apparatus (e.g., Büchner funnel with filter paper, Celite®)

Procedure:

-

Dissolution: In a suitable high-pressure reaction vessel, dissolve D-phenylalanine (1 equivalent) in a mixture of methanol and glacial acetic acid (e.g., 10:1 v/v). The acidic medium aids in the solubility of the amino acid and can enhance the catalytic activity.

-

Catalyst Addition: Carefully add the hydrogenation catalyst (5% Rh/C or 10% Pd/C, typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction with atmospheric oxygen.

-

Hydrogenation: Seal the reaction vessel and connect it to a hydrogen gas source. Purge the vessel several times with hydrogen to remove any residual air. Pressurize the vessel with hydrogen gas (typically 50-100 psi, but consult specific literature for optimal pressure with your chosen catalyst).

-

Reaction: Vigorously stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) until the theoretical amount of hydrogen has been consumed, or until monitoring by TLC or HPLC indicates complete conversion of the starting material. This can take several hours to overnight.

-

Work-up: Carefully depressurize the reaction vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude D-cyclohexylalanine, often as its acetate or hydrochloride salt. For the free amino acid, further purification by recrystallization from a water/ethanol mixture may be necessary. The product can be used directly in the next step.

Step 2: N-Cbz Protection of D-Cyclohexylalanine (Schotten-Baumann Reaction)

This protocol utilizes the classic Schotten-Baumann reaction to protect the amino group of D-cyclohexylalanine.[2][3][4] Careful control of pH is crucial to ensure efficient reaction and to minimize potential side reactions such as racemization or hydrolysis of the benzyl chloroformate.

Reaction Scheme:

Materials:

-

D-Cyclohexylalanine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

-

1,4-Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Hydrochloric acid (1 M or 2 M)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Dissolution: Dissolve D-cyclohexylalanine (1 equivalent) in an aqueous solution of sodium carbonate (2 equivalents) or sodium hydroxide (2 equivalents) in a round-bottom flask. Cool the solution to 0-5 °C in an ice bath. The base deprotonates the amino group, making it a more potent nucleophile.

-

Addition of Cbz-Cl: To the cold, stirred solution, add benzyl chloroformate (1.1-1.2 equivalents) dropwise, either neat or as a solution in dioxane or THF. It is critical to maintain the temperature below 5 °C during the addition to minimize hydrolysis of the Cbz-Cl.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis (e.g., using a 9:1 dichloromethane:methanol eluent) indicates the consumption of the starting amino acid.

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether or ethyl acetate (2 x volume of the reaction mixture) to remove any unreacted benzyl chloroformate and other non-polar impurities. Discard the organic layer.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 by the slow addition of 1 M or 2 M hydrochloric acid. The product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer). The N-Cbz-D-cyclohexylalanine will move into the organic phase.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Cbz-D-cyclohexylalanine, which is often a white solid or a thick oil that solidifies upon standing.

Purification and Characterization

Purification by Recrystallization

Recrystallization is a powerful technique for purifying the final product. A common solvent system for N-Cbz protected amino acids is ethyl acetate/hexane.

Procedure:

-

Dissolve the crude N-Cbz-D-cyclohexylalanine in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane, and dry under vacuum.

Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.

Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of dichloromethane and methanol (e.g., 95:5 or 9:1 v/v) with a few drops of acetic acid can be effective.

-

Visualization: UV light (254 nm) and/or staining with ninhydrin (for the starting material) or potassium permanganate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (Predicted):

-

δ 7.30-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 5.10-5.20 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-Ph).

-

δ ~4.3 ppm (m, 1H): α-proton of the cyclohexylalanine moiety.

-

δ 0.8-1.8 ppm (m, 13H): Protons of the cyclohexyl ring and the β-protons of the alanine side chain.

-

δ ~9-12 ppm (br s, 1H): Carboxylic acid proton (may be broad or exchange with solvent).

-

δ ~5.5 ppm (d, 1H): Amide proton (-NH-).

-

-

¹³C NMR (Predicted):

-

δ ~175 ppm: Carboxylic acid carbonyl carbon.

-

δ ~156 ppm: Carbamate carbonyl carbon.

-

δ ~136 ppm: Quaternary aromatic carbon of the benzyl group.

-

δ ~128 ppm: Aromatic carbons of the benzyl group.

-

δ ~67 ppm: Methylene carbon of the benzyl group (-CH₂-Ph).

-

δ ~55 ppm: α-carbon of the cyclohexylalanine moiety.

-

δ ~25-40 ppm: Carbons of the cyclohexyl ring and the β-carbon of the alanine side chain.

-

Chiral High-Performance Liquid Chromatography (HPLC):

Confirmation of the enantiomeric purity is critical. A variety of chiral stationary phases (CSPs) can be employed for the analysis of N-protected amino acids.[7][8]

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IC, etc.).

-

Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) for normal phase, or acetonitrile/water/TFA for reversed-phase.

-

Detection: UV at 254 nm.

-

Procedure: A small sample of the final product should be analyzed alongside a racemic standard (if available) to confirm the retention times of both enantiomers and to calculate the enantiomeric excess (ee%) of the synthesized D-enantiomer.

Logical Framework for Experimental Choices

Caption: Rationale behind the key reagent choices in the synthesis.

Conclusion

The synthesis of N-Cbz-D-cyclohexylalanine is a straightforward yet critical process for the advancement of peptide-based drug discovery. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can reliably produce this valuable building block with high purity and enantiomeric integrity. The emphasis on rigorous purification and characterization ensures the quality of the final product, which is paramount for its successful application in subsequent synthetic endeavors.

References

- Process for producing N-protected amino acid. US8357820B2.

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules. 2020. [Link]

-

Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition. 2015. [Link]

-

Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments. Scientific Reports. 2024. [Link]

-

Efficient Synthesis of D‐Phenylalanine from L‐Phenylalanine via a Tri‐Enzymatic Cascade Pathway. ChemCatChem. 2021. [Link]

-

Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization. Molecules. 2023. [Link]

-

Schotten–Baumann reaction. Wikipedia. [Link]

-

Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

Sources

- 1. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. N-Cbz-D-Phenylalanine(2448-45-5) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Solubility of Z-D-Cha-OH in Organic Solvents

Foreword: Navigating the Solubility Landscape of Protected Amino Acids

In the realm of peptide synthesis and drug development, the solubility of protected amino acids is a critical parameter that dictates their handling, reactivity, and ultimately, the efficiency of synthetic protocols. Z-D-Cha-OH (N-Carbobenzyloxy-D-cyclohexylalanine) is a key building block, prized for the conformational constraints imparted by its bulky cyclohexyl side chain. However, this very feature contributes to its pronounced hydrophobicity, often presenting a solubility challenge. This guide provides a comprehensive exploration of the principles and practical methodologies for understanding and determining the solubility of Z-D-Cha-OH in common organic solvents. As a self-validating system, the protocols described herein are designed to yield reliable and reproducible data, empowering researchers to optimize their experimental workflows.

Physicochemical Portrait of Z-D-Cha-OH

To understand the solubility of Z-D-Cha-OH, we must first dissect its molecular architecture.

-

The Z-Group (Carbobenzyloxy): The benzyloxycarbonyl protecting group is a significant contributor to the molecule's nonpolar character due to the aromatic ring. It also offers a site for potential π-π stacking interactions.

-

The D-Cyclohexylalanine (Cha) Residue: The cyclohexyl side chain is a bulky, nonpolar aliphatic group. This is the primary driver of the molecule's hydrophobicity and its tendency to be more soluble in organic solvents than in aqueous media.[1]

-

The Carboxylic Acid: The free carboxylic acid group provides a site for hydrogen bonding and deprotonation under basic conditions, which can be exploited to enhance solubility in certain solvent systems.

The interplay of these structural features dictates that Z-D-Cha-OH will be most effectively solubilized by organic solvents that can accommodate its large, nonpolar moieties.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. For a hydrophobic molecule like Z-D-Cha-OH, solvents with low polarity are generally preferred. However, the presence of the carboxylic acid and the urethane linkage of the Z-group introduces the capacity for hydrogen bonding, adding nuance to solvent selection.

Key Solvent Parameters to Consider:

-

Polarity: Solvents are broadly classified as polar or nonpolar. Polar solvents can be further divided into polar protic (containing acidic protons, e.g., alcohols) and polar aprotic (lacking acidic protons, e.g., DMSO, DMF).

-

Dielectric Constant: This property reflects a solvent's ability to separate ions. Solvents with high dielectric constants are more polar.

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute with corresponding functional groups.

Based on these principles, we can anticipate the following solubility trends for Z-D-Cha-OH:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like DMSO and DMF are excellent at solvating large, polarizable molecules and can accept hydrogen bonds from the carboxylic acid. |

| Alcohols | Moderate to High | Methanol and ethanol can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the nonpolar parts of Z-D-Cha-OH. Solubility is expected to decrease with increasing alcohol chain length. |

| Ethers & Esters | Low to Moderate | Solvents like diethyl ether and ethyl acetate have lower polarity and are less effective at hydrogen bonding compared to alcohols and polar aprotic solvents. |

| Hydrocarbons | Very Low | Nonpolar solvents like hexane and toluene lack the ability to interact favorably with the polar carboxylic acid group. |

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step protocol for the isothermal gravimetric determination of Z-D-Cha-OH solubility in an organic solvent. This method is robust and provides thermodynamic solubility data.

Materials and Equipment

-

Z-D-Cha-OH (ensure purity is ≥98%)

-

Anhydrous organic solvents of interest (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Syringes

-

Pipettes

-

Evaporation system (e.g., rotary evaporator or vacuum oven)

Experimental Workflow Diagram

Caption: Isothermal Gravimetric Solubility Determination Workflow.

Step-by-Step Methodology

-

Preparation: To a tared vial, add an excess amount of Z-D-Cha-OH (enough to ensure a saturated solution with visible solid remaining after equilibration). Record the initial mass of the vial and the compound.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24-48 hours to ensure that equilibrium is reached.

-

Settling: After the equilibration period, remove the vial and allow the undissolved solid to settle for at least 30 minutes.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a 0.22 µm syringe filter. This step is crucial to remove any undissolved particulates.

-

Weighing the Aliquot: Dispense the filtered aliquot into a pre-weighed vial and record the total mass. The mass of the aliquot is determined by difference.

-

Solvent Evaporation: Evaporate the solvent from the aliquot to dryness. A rotary evaporator or a vacuum oven at a temperature below the decomposition point of Z-D-Cha-OH is recommended.

-

Weighing the Residue: Once the solvent is completely removed, weigh the vial containing the dried Z-D-Cha-OH residue. The mass of the dissolved solid is obtained by subtracting the mass of the empty vial.

-

Calculation: Calculate the solubility using the following formula:

Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

The volume of the aliquot can be calculated from its mass and the density of the solvent at the experimental temperature.

Anticipated Solubility Data and Interpretation

Table of Estimated and Experimentally Determined Solubility of Z-D-Cha-OH

| Solvent | Predicted Solubility | Experimental Determination (for user completion) |

| Dimethyl Sulfoxide (DMSO) | ~10-15 mg/mL | |

| N,N-Dimethylformamide (DMF) | ~15-20 mg/mL | |

| Methanol | ~5-10 mg/mL | |

| Ethanol | ~2-5 mg/mL | |

| Acetonitrile | ~1-3 mg/mL | |

| Ethyl Acetate | <1 mg/mL |

Conclusion and Best Practices

The solubility of Z-D-Cha-OH in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for understanding its solubility, a detailed and validated protocol for its experimental determination, and a template for recording and interpreting the results. By adhering to the principles of careful experimental design and execution, researchers can generate high-quality, reliable solubility data to inform their synthetic strategies and formulation development.

Key Takeaways for the Researcher:

-

Solvent Selection is Key: Begin with polar aprotic solvents like DMSO and DMF for the highest likelihood of achieving good solubility.

-

Purity Matters: Ensure the purity of both the Z-D-Cha-OH and the solvents to obtain accurate results.

-

Equilibrium is Not Instantaneous: Allow sufficient time for the system to reach thermodynamic equilibrium.

-

Temperature Control is Crucial: Solubility is temperature-dependent, so maintain a constant temperature throughout the experiment.

-

Meticulous Technique: Accurate weighing and careful handling of aliquots are paramount for reproducible data.

By following the guidance provided in this document, researchers and drug development professionals can confidently navigate the solubility challenges associated with hydrophobic protected amino acids like Z-D-Cha-OH, thereby accelerating their scientific endeavors.

References

- Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-140.

-

LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Z-D-Cha-OH for Advanced Peptide Synthesis

This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), a critical non-proteinogenic amino acid derivative for researchers, scientists, and professionals in the field of drug development and peptide chemistry. We will delve into its fundamental properties, strategic applications, and detailed protocols for its use, grounded in established scientific principles.

Core Molecular Attributes of Z-D-Cha-OH

Z-D-Cha-OH is a synthetic amino acid derivative that plays a pivotal role in the design of novel peptide-based therapeutics. Its unique structure, featuring a bulky, hydrophobic cyclohexyl side chain and a benzyloxycarbonyl (Z) protecting group, imparts desirable characteristics to synthetic peptides.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C17H23NO4 | [1][2] |

| Molecular Weight | 305.37 g/mol | [2] |

| CAS Number | 154802-74-1 | [1][2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥98% (via HPLC) | [2] |

The benzyloxycarbonyl (Z) group serves as a crucial Nα-protecting group in peptide synthesis, a concept first introduced by Bergmann and Zervas. This group is stable under a variety of conditions but can be readily removed by catalytic hydrogenation, providing an orthogonal protection strategy in complex synthetic schemes. The D-configuration of the chiral center is significant for creating peptides with enhanced resistance to enzymatic degradation, as naturally occurring proteases are stereospecific for L-amino acids.

Strategic Importance in Peptide Drug Design

The incorporation of Z-D-Cha-OH into a peptide sequence is a deliberate experimental choice driven by the need to overcome the inherent limitations of natural peptides as therapeutic agents. The rationale behind its use is multifaceted:

-

Enhanced Metabolic Stability: The cyclohexyl group is not a substrate for common proteolytic enzymes, which typically recognize aromatic or other natural side chains.[4] This steric hindrance significantly reduces the rate of enzymatic degradation, thereby prolonging the in-vivo half-life of the peptide drug.[4]

-

Increased Lipophilicity: The aliphatic cyclohexyl side chain increases the overall hydrophobicity of the peptide.[5] This property can enhance the peptide's ability to cross cellular membranes and improve its interaction with hydrophobic binding pockets on target receptors, potentially leading to increased potency and selectivity.[4][5]

-

Conformational Constraint: The bulky nature of the cyclohexyl group can restrict the conformational freedom of the peptide backbone. This can help to lock the peptide into a bioactive conformation, which is crucial for high-affinity binding to its biological target.[4]

The following diagram illustrates the logical relationship between the structural features of Z-D-Cha-OH and its therapeutic benefits in peptide design.

Caption: Logical flow from structural features of Z-D-Cha-OH to therapeutic benefits.

Experimental Protocol: Incorporation of Z-D-Cha-OH via Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed, step-by-step methodology for the incorporation of Z-D-Cha-OH into a growing peptide chain using a manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS) workflow. This protocol is a self-validating system, with each step designed to ensure the integrity of the final peptide product.

Materials:

-

Rink Amide resin (or other suitable solid support)

-

Z-D-Cha-OH

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or other carbodiimide coupling reagent

-

Hydroxybenzotriazole (HOBt) or a suitable alternative

-

20% Piperidine in Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIEA)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water)

Workflow Diagram:

Caption: SPPS cycle for the incorporation of Z-D-Cha-OH.

Step-by-Step Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a suitable reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The presence of residual piperidine will neutralize the subsequent coupling reagents.

-

Coupling of Z-D-Cha-OH:

-

In a separate vial, pre-activate the Z-D-Cha-OH. Dissolve 3 equivalents of Z-D-Cha-OH and 3 equivalents of HOBt in DMF. Add 3 equivalents of DIC and allow the mixture to react for 5-10 minutes.

-

Add the pre-activated Z-D-Cha-OH solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. The extended coupling time is recommended due to the steric bulk of the cyclohexyl group.

-

-

Post-Coupling Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove any unreacted reagents and byproducts.

-

Validation (Kaiser Test): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), a recoupling step (repeating steps 4 and 5) is necessary.

-

Chain Elongation: For subsequent amino acid additions, repeat the cycle from step 2 onwards using the appropriate Fmoc-protected amino acid.

-

Final Cleavage and Deprotection:

-

Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the solid support and remove the side-chain protecting groups. Note: The Z-group is stable to TFA and will remain on the N-terminus.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether.

-

Wash the peptide pellet with cold ether multiple times to remove scavengers.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Safety and Handling

Z-D-Cha-OH should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Z-D-Cha-OH is a valuable and versatile building block in the synthesis of peptide-based drug candidates. Its unique structural features provide a rational basis for designing peptides with improved pharmacokinetic profiles. The detailed protocol provided herein offers a robust framework for its successful incorporation into synthetic peptides, enabling researchers to explore new frontiers in drug discovery and development.

References

- Vertex AI Search. Z-D-Cha-oh.

- BLD Pharm. 214852-64-9|Z-D-Cha-OH.DCHA.

- Aapptec Peptides. Z-D-Arg(Pbf)-OH CHA [200191-00-0].

- Aapptec Peptides. MSDS AZK105 Z-Lys(Boc)-OH DCHA.

- PrepChem.com. Synthesis of cyclohexylalanine.

- Carbolution. Z-D-Cha-OH.

- Aapptec Peptides. Z-Lys(Boc)-OH DCHA [2212-76-2].

- Benchchem. N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.

- PubChem. Fmoc-D-cyclohexylalanine | C24H27NO4 | CID 22844862.

- Sigma-Aldrich.

- ChemicalBook. L-Cyclohexylalanine | 27527-05-5.

- PubChem. Cyclohexylalanine | C9H17NO2 | CID 95475.

- PubChem. Z-D-Asp(obzl)-OH | C19H19NO6 | CID 47604.

- Sigma-Aldrich.

- Benchchem. Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS).

- PrepChem.com. Synthesis of L-cyclohexylalanine.

- ChemicalBook. Z-D-CHA-OH | China | Manufacturer | career henan chemical co.

- PubChem. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421.

- Wender, P. A., et al. (2000). The design, synthesis, and evaluation of molecules that enable or enhance cellular uptake: Peptoid molecular transporters. Proceedings of the National Academy of Sciences, 97(24), 13003-13008.

- Biomatik. (2022, September 14).

- Coin, I., et al. (2013). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 73(1), 18.1.1-18.1.27.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Z-D-CHA-OH | China | Manufacturer | career henan chemical co [m.chemicalbook.com]

- 3. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. peptide.com [peptide.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Carbobenzyloxy (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Cornerstone of Modern Synthesis

In the intricate field of organic synthesis, particularly in the realms of peptide and carbohydrate chemistry, the ability to selectively mask the reactivity of a functional group is paramount. This strategic maneuver, known as "protection," prevents undesirable side reactions and allows for the precise construction of complex molecules. Among the arsenal of protecting groups available to the modern chemist, the carbobenzyloxy (Cbz or Z) group stands as a foundational tool, the introduction of which revolutionized the field of controlled peptide synthesis.[1][2][3][4]

First introduced by Leonidas Zervas and his advisor Max Bergmann in the 1930s, the Cbz group provided the first reliable method for the stepwise assembly of amino acids into peptides, overcoming the challenge of uncontrolled polymerization.[1][2][3][4] Its enduring legacy is a testament to its robust stability, ease of introduction, and versatile deprotection methods. This guide offers a comprehensive technical overview of the Cbz protecting group, from its underlying chemical principles to its practical application in the laboratory.

The Chemistry of the Cbz Group: Structure and Function

The carbobenzyloxy group is structurally a benzyloxycarbonyl moiety.[1] When attached to an amine, it forms a carbamate linkage, effectively suppressing the nucleophilicity and basicity of the nitrogen's lone pair.[2][5][6] This "masking" of reactivity is the cornerstone of its function as a protecting group.

The Cbz group's utility extends beyond simply blocking reactivity. Its introduction can also enhance the crystallinity of the protected compound, facilitating purification.[7] Furthermore, its presence can prevent the racemization of chiral centers adjacent to the protected amine, a critical consideration in peptide synthesis.[3]

Introduction of the Cbz Protecting Group

The most prevalent method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) .[1][2][8] This reagent is prepared by the reaction of benzyl alcohol with phosgene.[2][9][10] Due to the hazardous nature of phosgene, handling of Cbz-Cl requires appropriate safety precautions in a fume hood as it is a lachrymator.[11]

Reaction Mechanism and Conditions

The protection reaction is typically carried out under basic conditions. The mechanism involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate. The resulting chloride leaving group generates hydrochloric acid, which is neutralized by a base present in the reaction mixture.[1][8]

Caption: General reaction for the Cbz protection of an amine.

Commonly employed conditions for Cbz protection include:

-

Schotten-Baumann Conditions: Utilizing an aqueous base such as sodium carbonate or sodium bicarbonate.[1][2] The pH is typically maintained between 8 and 10 to prevent decomposition of the Cbz-Cl and racemization of the amino acid.[7]

-

Organic Bases: In organic solvents, bases like triethylamine or diisopropylethylamine (DIPEA) are frequently used.[5]

-

Alternative Reagents: For specific applications, other activated forms of the Cbz group, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can be employed.[1][11]

Experimental Protocol: Cbz Protection of an Amino Acid

The following is a representative protocol for the Cbz protection of an amino acid:

-

Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[4]

-

Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[4]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[4]

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[4]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[4]

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[4]

Deprotection of the Cbz Group: A Versatile Removal

A key advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic deprotection in the presence of other functional groups.

Catalytic Hydrogenolysis

The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis .[5][8][12] This reaction involves the use of hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[8][13]

Mechanism of Hydrogenolysis

The mechanism proceeds via the cleavage of the benzylic C-O bond.[8] This liberates an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide as byproducts that are easily removed.[5][8]

Caption: Deprotection of a Cbz-protected amine via catalytic hydrogenolysis.

Transfer Hydrogenation: A safer alternative to using flammable hydrogen gas is transfer hydrogenation.[12][14] This method utilizes a hydrogen donor, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[12][14]

Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenation

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 equivalent) in a suitable solvent such as methanol or ethanol.[4]

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[4]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times.[4]

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at 1 atm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Acidic Cleavage

The Cbz group can also be removed under strong acidic conditions, providing an alternative for substrates that are incompatible with hydrogenation.[12][14]

Reagents and Mechanism

A common reagent for acidic cleavage is a solution of hydrogen bromide (HBr) in acetic acid.[12][14] The mechanism involves protonation of the carbamate oxygen, followed by nucleophilic attack of the bromide ion on the benzylic carbon (an SN2 reaction), leading to the release of the unstable carbamic acid, which then decarboxylates.[1]

Caption: Mechanism of acidic Cbz deprotection with HBr.

Milder Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), have also been shown to effectively deprotect Cbz groups, often with improved functional group tolerance.[15][16]

Other Deprotection Methods

While less common, other methods for Cbz removal exist for specific applications:

-

Nucleophilic Displacement: Reagents like 2-mercaptoethanol in the presence of a base can be used for substrates sensitive to both hydrogenolysis and strong acids.[2][17]

-

Lewis Acid-Mediated Cleavage: Trimethylsilyl iodide (TMSI) can cleave Cbz groups, but care must be taken as the benzyl iodide byproduct is a potent alkylating agent.[12]

Comparison of Deprotection Methods

| Deprotection Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH or EtOH, rt, 1-24 h | Mild, clean byproducts | Incompatible with reducible groups (alkenes, alkynes, etc.), catalyst poisoning by sulfur |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Safer than H₂ gas | Can still reduce some sensitive groups |

| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | Effective for substrates incompatible with hydrogenation | Harsh conditions can cleave other acid-labile groups (e.g., Boc) |

| Mild Acidic Cleavage | AlCl₃, HFIP | rt, 2-16 h | Mild, excellent functional group tolerance | HFIP is an expensive solvent |

Orthogonality: A Key Principle in Multi-Step Synthesis

In complex syntheses, it is often necessary to use multiple protecting groups for the same type of functional group. Orthogonality refers to the ability to selectively remove one protecting group in the presence of others by using distinct and non-interfering reaction conditions.[18]

The Cbz group is a cornerstone of orthogonal protection strategies.[18] It is stable to the basic conditions used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acidic conditions used to remove the tert-butoxycarbonyl (Boc) group.[18] This mutual orthogonality is critical in modern peptide synthesis.[18]

Caption: Sequential orthogonal deprotection workflow.

Applications in Drug Development and Beyond

The principles of Cbz protection and deprotection are fundamental to the synthesis of a wide array of molecules relevant to drug development and other scientific disciplines.

-

Peptide Synthesis: The Cbz group was instrumental in the early development of solid-phase peptide synthesis (SPPS) and continues to be used in solution-phase and large-scale peptide manufacturing.[19]

-

Carbohydrate Chemistry: The Cbz group is used to protect amino functionalities in amino sugars during the synthesis of complex oligosaccharides and glycoconjugates.

-

Total Synthesis of Natural Products: The reliability and versatility of the Cbz group make it a valuable tool in the multi-step synthesis of complex natural products with diverse functionalities.

Conclusion

The carbobenzyloxy protecting group, born out of the necessity for controlled peptide synthesis, has established itself as an indispensable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with a variety of reliable introduction and removal methods, provides a high degree of flexibility and control in the construction of complex molecular architectures. A thorough understanding of the principles and practical considerations outlined in this guide will enable researchers, scientists, and drug development professionals to effectively leverage the power of the Cbz group in their synthetic endeavors.

References

- A Comparative Guide to Carbobenzyloxy (Cbz) Deprotection Methods for Amine Protection. (n.d.). Benchchem.

- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- Benzyl chloroformate. (n.d.). In Wikipedia.

- Excellent Method for Cbz-protection of Amines. (n.d.). Chemistry Letters - Oxford Academic.

- Application Notes and Protocols for the Removal of the Cbz Protecting Group. (n.d.). Benchchem.

- The Chemistry of Amine Protection: Benzyl Chloroformate Explained. (n.d.). [Source name not available].

- Benzyl chloroformate. (n.d.). Grokipedia.

- Adding Cbz Protecting Group Mechanism. (2021, September 30). Organic Chemistry - YouTube.

- Mastering Peptide Synthesis: The Role of CBZ Protecting Groups. (n.d.). [Source name not available].

- Formic acid, chloro-, benzyl ester. (n.d.). Organic Syntheses Procedure.

- A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis. (n.d.). Benchchem.

- CBZ Protected Amino Acids. (n.d.). Vector Labs.

-

Benzyl chloroformate. (2024, December 26). . Retrieved January 15, 2026, from

- The Benzyloxycarbonyl (Cbz or Z) Protecting Group. (n.d.). Benchchem.

- Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. (2025, August 12). Technical Disclosure Commons.

- Benzyl Chloroformate. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- Sajiki, H. (1995).

- Benzyl Chloroformate. (n.d.). Common Organic Chemistry.

- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.

- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.

- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2025, June 30). Organic Chemistry Portal.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.

- Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024, April 4). The Journal of Organic Chemistry - ACS Publications.

- Technical Support Center: Optimization of Cbz Deprotection. (n.d.). Benchchem.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 3. Benzyl chloroformate | www.wenxuecity.com [wenxuecity.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. youtube.com [youtube.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Benzyl Chloroformate [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cbz-Protected Amino Groups [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. vectorlabs.com [vectorlabs.com]

The Strategic Sourcing and Application of N-Cbz-D-cyclohexylalanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of N-Cbz-D-cyclohexylalanine in Modern Therapeutics

N-Carbobenzyloxy-D-cyclohexylalanine (N-Cbz-D-cyclohexylalanine) is a non-proteinogenic amino acid that has emerged as a critical building block in medicinal chemistry and drug development. Its unique trifecta of structural features—the robust Carbobenzyloxy (Cbz or Z) protecting group, the D-enantiomeric configuration, and the aliphatic cyclohexyl side chain—provides peptide chemists with a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of novel therapeutics. The replacement of a phenyl ring (as in phenylalanine) with a cyclohexyl ring significantly enhances the lipophilicity and metabolic stability of peptides, making N-Cbz-D-cyclohexylalanine a valuable asset in designing peptides with improved oral bioavailability and longer half-lives.[1] This guide offers an in-depth technical overview of its commercial availability, synthesis, quality control, and applications.

I. Chemical Identity and Properties

A precise understanding of the physicochemical properties of N-Cbz-D-cyclohexylalanine is fundamental for its effective use in synthesis and formulation.

| Property | Value |

| IUPAC Name | (2R)-2-{[(Benzyloxy)carbonyl]amino}-3-cyclohexylpropanoic acid |

| Synonyms | Z-D-Cha-OH, Cbz-D-cyclohexylalanine, N-Benzyloxycarbonyl-D-cyclohexylalanine |

| CAS Number | 154802-74-1 |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Appearance | Typically a white to off-white solid or powder |

| Solubility | Generally soluble in organic solvents like methanol, ethyl acetate, and dichloromethane |

II. Commercial Availability and Supplier Selection

N-Cbz-D-cyclohexylalanine is available from a range of specialty chemical suppliers. When sourcing this reagent, researchers should prioritize not only cost but also purity, documentation, and the supplier's ability to scale up production for later-stage development.

| Supplier | Typical Purity | Representative Quantities | Notes |

| Chem Impex | ≥98% | 1g, 5g, 25g | Research and development quantities. |

| RHAWN | 98% | 1g | Available for laboratory use.[2] |

| Various Online Marketplaces | Often >98% | 1g, 5g, 10g, 100g | Purity and documentation should be carefully verified. |

Field-Proven Insight: For early-stage discovery, a supplier providing high purity (>98% by HPLC) with a comprehensive Certificate of Analysis (CoA) is crucial. For later-stage process development, a supplier's ability to provide larger, GMP-compliant batches becomes a critical selection criterion. It is also available as a dicyclohexylamine (DCHA) salt, which can improve its handling and stability.[1]

III. Core Applications in Drug Discovery

The primary application of N-Cbz-D-cyclohexylalanine is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).

-

Enhancing Metabolic Stability: The cyclohexyl side chain is resistant to enzymatic degradation compared to the aromatic ring of phenylalanine, thereby increasing the in-vivo half-life of the resulting peptide.

-

Modulating Lipophilicity: The aliphatic nature of the cyclohexyl group increases the hydrophobicity of the peptide, which can enhance membrane permeability and improve oral bioavailability.

-

Inducing Conformational Constraints: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be critical for receptor binding and biological activity.[1]

-

Building Blocks for Peptidomimetics: It serves as a key component in the synthesis of peptidomimetics, including enzyme inhibitors and receptor modulators.[1]

IV. Synthesis and Purification: A Validated Approach

The synthesis of N-Cbz-D-cyclohexylalanine is typically achieved through the N-protection of the parent amino acid, D-cyclohexylalanine. D-cyclohexylalanine itself can be synthesized via the hydrogenation of D-phenylalanine.[3]

Experimental Protocol: Cbz Protection of D-cyclohexylalanine

This protocol is adapted from the well-established Schotten-Baumann reaction conditions for amino acid protection.[4]

-

Dissolution: Dissolve D-cyclohexylalanine (1.0 equivalent) in a 1 M aqueous solution of sodium bicarbonate (2.5 equivalents) or a similar inorganic base. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Protecting Agent: While stirring vigorously, add benzyl chloroformate (Cbz-Cl, 1.1-1.2 equivalents) dropwise. It is critical to maintain the temperature below 5 °C to minimize side reactions.[4]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Aqueous Work-up: Wash the reaction mixture with a non-polar organic solvent like diethyl ether to remove any excess benzyl chloroformate.

-

Acidification & Extraction: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 using 1 M HCl. The product will precipitate or can be extracted with an organic solvent such as ethyl acetate.[4]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-Cbz-D-cyclohexylalanine.

Sources

An In-depth Technical Guide to the Storage and Handling of N-Benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH)

Abstract

This technical guide provides a comprehensive overview of the best practices for the storage and handling of N-Benzyloxycarbonyl-D-cyclohexylalanine (Z-D-Cha-OH), a crucial building block in peptide synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into maintaining the stability, purity, and integrity of this valuable compound. The protocols and recommendations herein are grounded in established principles of organic chemistry and are designed to ensure both the longevity of the reagent and the safety of laboratory personnel.

Introduction: The Significance of Z-D-Cha-OH in Synthetic Chemistry

N-Benzyloxycarbonyl-D-cyclohexylalanine, commonly abbreviated as Z-D-Cha-OH, is a non-proteinogenic amino acid derivative. The presence of the cyclohexyl group in place of the phenyl ring of phenylalanine imparts unique conformational properties and increased lipophilicity to peptides, often enhancing their metabolic stability and biological activity. The N-terminal benzyloxycarbonyl (Z or Cbz) group serves as a robust protecting group, stable under a variety of reaction conditions yet readily removable via catalytic hydrogenolysis. This combination of features makes Z-D-Cha-OH a valuable building block in the synthesis of peptidomimetics and other complex organic molecules.

Maintaining the chemical integrity of Z-D-Cha-OH is paramount for its successful application. Improper storage or handling can lead to degradation, compromising the purity of subsequent synthetic steps and potentially leading to the formation of difficult-to-remove impurities. This guide will delineate the critical parameters for storage, outline safe handling procedures, and discuss potential degradation pathways to mitigate these risks.

Physicochemical Properties of Z-D-Cha-OH

A thorough understanding of the physicochemical properties of Z-D-Cha-OH is fundamental to its proper storage and handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| CAS Number | 154802-74-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Soluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane. Sparingly soluble in water. | [4][5][6] |

Core Directive: Recommended Storage Conditions

The primary objective of proper storage is to prevent chemical degradation and maintain the purity of Z-D-Cha-OH. The following conditions are recommended based on the general stability of N-benzyloxycarbonyl protected amino acids.

Temperature

Recommendation: Store Z-D-Cha-OH at 2-8 °C .[2]

Causality: Lower temperatures slow down the rate of potential degradation reactions. While freezing is not typically necessary for the solid compound, refrigeration is a crucial preventative measure against slow decomposition over time. For long-term storage, maintaining a consistent, cool temperature is essential.

Atmosphere

Recommendation: Store in a tightly sealed container in a dry environment .

Causality: Z-D-Cha-OH, like many carboxylic acids and protected amino acids, can be sensitive to moisture. Hydrolysis of the benzyloxycarbonyl group is a potential degradation pathway, particularly under non-neutral pH conditions which can be promoted by dissolved atmospheric CO₂ in the presence of water. A tightly sealed container prevents the ingress of atmospheric moisture. The use of a desiccator for long-term storage is also a sound practice.

Light

Recommendation: Protect from light .

Scientific Integrity: Safe Handling Protocols

Adherence to proper handling procedures is critical for both maintaining the integrity of Z-D-Cha-OH and ensuring the safety of laboratory personnel.

Personal Protective Equipment (PPE)

When handling Z-D-Cha-OH, the following PPE should be worn:

-

Safety glasses or goggles: To protect the eyes from dust particles.

-

Chemical-resistant gloves (e.g., nitrile): To prevent skin contact.

-

Laboratory coat: To protect clothing and skin.

Engineering Controls

Work with Z-D-Cha-OH should be conducted in a well-ventilated area . For procedures that may generate dust, such as weighing or transferring large quantities, the use of a chemical fume hood is recommended to avoid inhalation.

Weighing and Dispensing

-

Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Use clean, dry spatulas and weighing vessels.

-

Promptly and securely reseal the container after dispensing the desired amount.

Preparation of Solutions

When preparing solutions of Z-D-Cha-OH, use dry, high-purity solvents. The choice of solvent will depend on the specific application. Common solvents for dissolving N-Cbz protected amino acids include ethyl acetate, methanol, and dichloromethane.[4][5][6]

Authoritative Grounding: Understanding and Preventing Degradation

A proactive approach to handling Z-D-Cha-OH involves understanding its potential degradation pathways. While specific degradation studies on Z-D-Cha-OH are not extensively published, knowledge from similar N-benzyloxycarbonyl protected amino acids allows for the prediction of likely degradation routes.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for Z-D-Cha-OH based on the known reactivity of the benzyloxycarbonyl protecting group and the amino acid backbone.

Caption: Potential degradation pathways of Z-D-Cha-OH.

5.1.1. Hydrolysis of the Benzyloxycarbonyl Group

The most common degradation pathway for Z-protected amino acids is the cleavage of the urethane linkage. This is typically promoted by:

-

Strongly acidic or basic conditions: While generally stable to mild acids and bases, prolonged exposure to strong acids or bases will lead to hydrolysis, yielding D-cyclohexylalanine, benzyl alcohol, and carbon dioxide.[7]

-

Elevated temperatures: High temperatures can accelerate the rate of hydrolysis, even under neutral pH conditions.

5.1.2. Peptide Bond Cleavage

Under very harsh conditions, such as prolonged heating at high temperatures, cleavage of the peptide bond in a larger peptide containing a Z-D-Cha-OH residue could occur, though this is less likely for the isolated amino acid derivative.[7]

Experimental Workflow: Forced Degradation Study

To definitively identify the degradation products and assess the stability of Z-D-Cha-OH, a forced degradation study can be performed. This involves subjecting the compound to a range of harsh conditions and analyzing the resulting mixtures by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).[8]

The following diagram outlines a general workflow for a forced degradation study of Z-D-Cha-OH.

Caption: Workflow for a forced degradation study of Z-D-Cha-OH.

Detailed Protocol for Forced Degradation:

-

Sample Preparation: Prepare stock solutions of Z-D-Cha-OH in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl and heat at 60 °C for a specified time (e.g., 24 hours).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH and heat at 60 °C for a specified time.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Store the solid Z-D-Cha-OH in an oven at 80 °C.

-

Photolytic Degradation: Expose the solid and a solution of Z-D-Cha-OH to light according to ICH Q1B guidelines.[3]

-

-

Sample Analysis: At various time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. A reversed-phase HPLC method with UV detection is typically used to separate the parent compound from its degradation products.[8]

-

Degradant Identification: For significant degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine their molecular weights, and further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy if needed.[9]

Waste Disposal

Unused Z-D-Cha-OH and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.[10] Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste before disposal of the container.[10]

Conclusion